4-Chloro-5,8-difluoro-2-methylquinazoline

Vue d'ensemble

Description

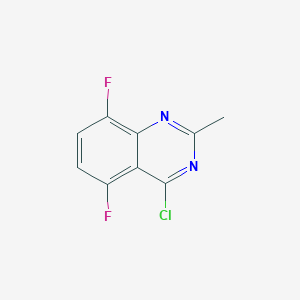

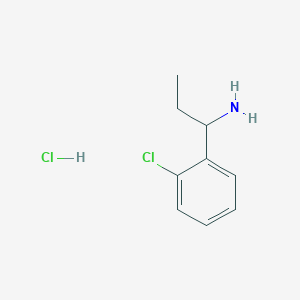

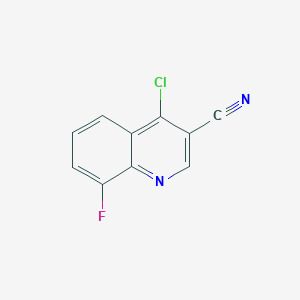

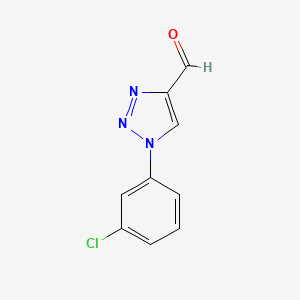

4-Chloro-5,8-difluoro-2-methylquinazoline is a chemical compound with the molecular formula C9H5ClF2N2 . It is a derivative of quinazoline, a class of organic compounds that are characterized by a two-ring system made up of a benzene ring fused to a pyrimidine ring .

Molecular Structure Analysis

The molecular structure of 4-Chloro-5,8-difluoro-2-methylquinazoline consists of a quinazoline core, which is a bicyclic compound containing a benzene ring fused to a pyrimidine ring. It has a chlorine atom at the 4th position, two fluorine atoms at the 5th and 8th positions, and a methyl group at the 2nd position .Physical And Chemical Properties Analysis

4-Chloro-5,8-difluoro-2-methylquinazoline has a molecular weight of 214.6 g/mol . It has a predicted boiling point of 219.0±40.0 °C and a predicted density of 1.463±0.06 g/cm3 .Applications De Recherche Scientifique

Antibacterial Activity

Quinolines, including fluorinated derivatives, have been studied for their antibacterial properties. Fluoroquinolones, in particular, exhibit a broad spectrum of antibacterial activity. Researchers have explored the synthesis of novel fluoroquinolines to combat bacterial infections .

Enzyme Inhibition

The quinoline scaffold has been utilized as a basis for developing enzyme inhibitors. By incorporating fluorine atoms, researchers aim to enhance the inhibitory effects. Investigating the interaction of 4-Chloro-5,8-difluoro-2-methylquinazoline with specific enzymes could lead to potential therapeutic applications .

Antineoplastic Activity

Certain synthetic quinolines have demonstrated antineoplastic (anticancer) properties. Fluorinated quinolines, including derivatives of 4-Chloro-5,8-difluoro-2-methylquinazoline, may be explored further for their potential in cancer treatment .

Liquid Crystals

Fluorinated quinolines have found applications in materials science. They contribute to the development of liquid crystals, which are essential for display technologies and other electronic devices .

Cyanine Dyes

Quinoline-based compounds play a significant role in the production of cyanine dyes. These dyes are used in various applications, including imaging and staining techniques .

Agricultural Applications

Some fluorinated quinolines have been investigated for agricultural purposes. Understanding their effects on pests, plant growth, or soil health could lead to innovative solutions in agriculture .

Safety and Hazards

Propriétés

IUPAC Name |

4-chloro-5,8-difluoro-2-methylquinazoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClF2N2/c1-4-13-8-6(12)3-2-5(11)7(8)9(10)14-4/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJQAFDFRZHFOIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC(=C2C(=N1)Cl)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClF2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70591950 | |

| Record name | 4-Chloro-5,8-difluoro-2-methylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70591950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-5,8-difluoro-2-methylquinazoline | |

CAS RN |

825654-56-6 | |

| Record name | 4-Chloro-5,8-difluoro-2-methylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70591950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(2-Chloropyrimidin-4-yl)piperidin-4-yl]methanol](/img/structure/B3023984.png)

![2-Chloro-5-{[(chloroacetyl)amino]methyl}benzoic acid](/img/structure/B3023995.png)